[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile
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Overview
Description
[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile is an organic compound with a complex structure that includes a methoxyphenyl group, a dimethyltetrahydropyran ring, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. The reaction conditions often include the use of acid catalysts and controlled temperatures.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl halide reacts with the tetrahydropyran intermediate.
Addition of the Acetonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The methoxy group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or halogenated compounds are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile involves its interaction with specific molecular targets. The methoxyphenyl group and the acetonitrile moiety play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, depending on its structural configuration and the presence of other functional groups.
Comparison with Similar Compounds
Similar Compounds
- [2-Isopropyl-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile
- N-(1-ADAMANTYLCARBONYL)-N’-(2-METHYL-4-OXO-5-PHENYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL)THIOUREA
Uniqueness
Compared to similar compounds, [4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields of research and industry.
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)-2,2-dimethyloxan-4-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-15(2)12-16(8-10-17,9-11-19-15)13-6-4-5-7-14(13)18-3/h4-7H,8-9,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKRVVXLZRLQJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CC#N)C2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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